molecular formula C11H18N2O2 B1491549 6-(Butan-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098037-12-6

6-(Butan-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1491549
CAS RN: 2098037-12-6
M. Wt: 210.27 g/mol
InChI Key: BCPYZCNSRIEXHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Butan-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (also known as 6-BPTD) is a novel small molecule that has been gaining attention in the scientific community for its potential to act as a therapeutic agent for a variety of diseases. 6-BPTD has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential to act as a neuroprotective agent.

Scientific Research Applications

Synthesis and Characterization

  • The study by Udayakumar et al. (2017) describes the synthesis and characterization of dihydropyrimidine-2,4-(1H,3H)-dione derivatives, showing a novel method for their preparation with modest to high yields. The structural confirmation was achieved using NMR spectroscopy, underlining the compounds' potential in medicinal chemistry and drug design Udayakumar, Gowsika, & Pandurangan, 2017.

Structural Studies

  • El‐Brollosy et al. (2012) analyzed the crystal structure of a tetrahydropyrimidine-2,4-dione derivative, elucidating the molecular conformation and hydrogen bonding patterns. This study contributes to understanding the structural properties of these compounds, which is crucial for their application in designing more efficient molecules El‐Brollosy, El-Emam, Al-Deeb, & Ng, 2012.

Biological Activities

Supramolecular Assemblies

  • Fonari et al. (2004) synthesized pyrimidine derivatives and investigated their ability to form supramolecular assemblies with diaza-18-crown-6. The study revealed intricate hydrogen-bonded networks, demonstrating the utility of these compounds in constructing complex molecular architectures Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004.

Chemical Modification Techniques

  • Makhnyr' (1985) discussed methods for chemically modifying arginine residues in proteins and peptides using butan-2,3-dione and related compounds. This approach is significant for protein engineering and understanding protein function Makhnyr', 1985.

properties

IUPAC Name

6-butan-2-yl-3-propan-2-yl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-5-8(4)9-6-10(14)13(7(2)3)11(15)12-9/h6-8H,5H2,1-4H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPYZCNSRIEXHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=O)N(C(=O)N1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Butan-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Butan-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
6-(Butan-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
6-(Butan-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
6-(Butan-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
6-(Butan-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
6-(Butan-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.